Acetamide, N,N'-[(4-bromophenyl)methylene]bis[2,2-dichloro-
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Overview
Description
Acetamide, N,N’-[(4-bromophenyl)methylene]bis[2,2-dichloro-] is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a bromophenyl group and dichloro substituents. Its molecular formula is C8H8BrNO, and it has a molecular weight of 214.059 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-[(4-bromophenyl)methylene]bis[2,2-dichloro-] typically involves the reaction of chloroacetyl chloride with 4-bromoaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol under reflux conditions for several hours . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’-[(4-bromophenyl)methylene]bis[2,2-dichloro-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or phenyl derivatives.
Scientific Research Applications
Acetamide, N,N’-[(4-bromophenyl)methylene]bis[2,2-dichloro-] has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N,N’-[(4-bromophenyl)methylene]bis[2,2-dichloro-] involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it inhibits the biosynthesis of bacterial lipids, leading to cell death . In anticancer research, it interferes with the proliferation of cancer cells by targeting specific receptors and enzymes involved in cell growth and division .
Comparison with Similar Compounds
Similar Compounds
- Acetanilide, 4’-bromo-
- p-Bromo-N-acetanilide
- p-Bromoacetanilide
- Antisepsin
- Asepsin
- Bromoanilide
- Bromoantifebrin
- 1-Bromo-4-acetamidobenzene
- 4-Bromoacetanilide
- 4’-Bromoacetanilide
- Acetanilide, p-bromo-
- USAF DO-40
- 1-(N-Acetylamino)-4-bromobenzene
- N-(4-Bromophenyl)acetamide
- N-(p-Bromophenyl)acetamide
- N-Acetyl-4-bromoaniline
- N-Acetyl-p-bromoaniline
- Acetamide, N-(p-bromophenyl)-
- Bromoacetanilide
- Bromoanalide
- Monobromoacetanilide
- p-Bromoacetanalide
- NSC 105442
Uniqueness
Acetamide, N,N’-[(4-bromophenyl)methylene]bis[2,2-dichloro-] stands out due to its unique combination of bromophenyl and dichloro substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
58085-17-9 |
---|---|
Molecular Formula |
C11H9BrCl4N2O2 |
Molecular Weight |
422.9 g/mol |
IUPAC Name |
N-[(4-bromophenyl)-[(2,2-dichloroacetyl)amino]methyl]-2,2-dichloroacetamide |
InChI |
InChI=1S/C11H9BrCl4N2O2/c12-6-3-1-5(2-4-6)9(17-10(19)7(13)14)18-11(20)8(15)16/h1-4,7-9H,(H,17,19)(H,18,20) |
InChI Key |
XKGHICMPTDNVJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl)Br |
Origin of Product |
United States |
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